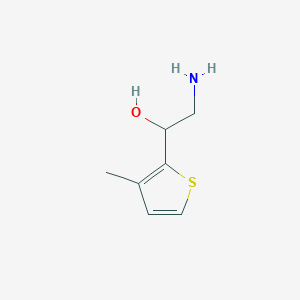

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

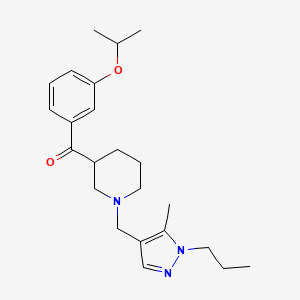

“2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 . It is also known by other synonyms such as “2-amino-1-(3-methyl-2-thienyl)ethanol” and "2-Amino-1-(3-methyl-thiophen-2-yl)-ethanol" .

Molecular Structure Analysis

The InChI code for “2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol” is 1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol” has a molecular weight of 157.24 . It is an oil in its physical form .Scientific Research Applications

Synthesis and Characterization

- The compound plays a role in the synthesis and study of isomeric benzo[1,4]oxazines and benzothiazolines, characterized using NMR spectroscopy and X-ray crystallography (Santes et al., 1999).

Chemical Reactions and Synthesis

- It is used in a metal-free synthesis of 2-aminothiophene derivatives, demonstrating a method for assembling 2-aminothienyl ether derivatives via aldol condensation and intramolecular cyclization (Luo et al., 2015).

- The compound's reactivity is explored in reactions with electron-poor acetylenes, leading to various products based on the reaction conditions and solvent nature (Fondjo et al., 2006).

Molecular Dynamics and Simulation Studies

- In the study of corrosion inhibition performances, density functional theory (DFT) calculations and molecular dynamics simulations were performed on derivatives of 2-aminothiophenes (Kaya et al., 2016).

Functionalization and Applications

- The compound is involved in the functionalization of graphene oxide for potential dye and copper removal, enhancing sorption efficiencies (Chen et al., 2016).

Biological and Pharmacological Attributes

- 2-Aminothiophenes are highlighted for their diverse biological and pharmacological attributes in medicinal chemistry, acting as synthons for the synthesis of biologically active thiophene-containing heterocycles (Bozorov et al., 2017).

Future Directions

properties

IUPAC Name |

2-amino-1-(3-methylthiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRXGIUKEXDKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)

![9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2688395.png)

![4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2688400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)